molecular formula C18H18N4O2 B4414421 N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B4414421
M. Wt: 322.4 g/mol
InChI Key: NEKGHDDNTHAJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as EPM-1271, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer activity and may have potential applications in the development of new cancer treatments. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and activities.

Mechanism of Action

The mechanism of action of N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition may contribute to the neuroprotective and anticancer effects of this compound.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the inhibition of monoamine oxidase, the activation of certain signaling pathways in cells, and the induction of apoptosis (programmed cell death) in cancer cells. These effects have been studied extensively in vitro and in animal models, and may have potential applications in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its high purity and consistent synthesis method, which allows for accurate and reproducible results. However, one limitation is that this compound is a relatively new compound and its effects in vivo (in living organisms) are not yet fully understood. Additionally, the potential side effects of this compound are not yet known, which may limit its use in certain research areas.

Future Directions

There are many potential future directions for research on N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, including:
1. Further exploration of its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
2. Investigation of its potential as an anticancer agent and development of new cancer treatments based on its structure and activity.
3. Study of its effects on other enzymes and proteins in the body, and identification of new potential therapeutic targets.
4. Investigation of its potential as a lead compound for the development of new drugs with similar structures and activities.
5. Exploration of its effects in vivo and identification of potential side effects and safety concerns.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in a variety of scientific research areas. Its synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in lab experiments. This compound has a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. While there are limitations to its use in certain research areas, there are many potential future directions for research on this compound, and it may have important applications in the development of new treatments for a variety of diseases.

properties

IUPAC Name

1-ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-22(18(23)19-15-11-7-4-8-12-15)13-16-20-17(21-24-16)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKGHDDNTHAJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.